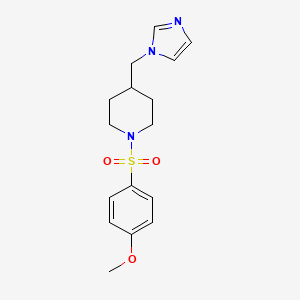![molecular formula C9H17N3 B2964533 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine CAS No. 956440-75-8](/img/structure/B2964533.png)
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be quite diverse, depending on the functional groups attached to the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would be influenced by the functional groups attached to the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine”, focusing on unique applications:
Antileishmanial and Antimalarial Applications
This compound has been studied for its potential in treating leishmaniasis and malaria. A molecular simulation study justified its potent in vitro antipromastigote activity, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Anticancer Potential
Derivatives of this compound have shown significant in vitro cytotoxic efficiency, with some exhibiting greater capability compared to standard reference drugs . These findings suggest potential applications in cancer therapy.
Kinase Inhibition for Cancer Treatment
In vitro studies have demonstrated that certain derivatives can specifically inhibit RET signaling and are more effective than other multi-kinase inhibitors in inhibiting cell proliferation in cancer cell lines with RET mutations .
Industrial Applications
Compounds related to this chemical structure are used in various industrial applications, including dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .
Biological Activities
Derivatives of 1,3-diazole, which share a similar core structure with this compound, exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, and more .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing new analogs with potential applications in herbicides and other agricultural chemicals .
Drug Development
The structure and properties of this compound are valuable for drug development, providing insights into molecular interactions and aiding in the design of new therapeutic agents .
Wirkmechanismus
Target of action
Pyrazoles and ethanamines are known to interact with various biological targets. For instance, some pyrazoles have been found to inhibit the glucose transporter GLUT1 . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets GLUT1 like some other pyrazoles, it might inhibit glucose uptake .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Pyrazoles and ethanamines can be involved in a variety of pathways due to their broad range of biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some pyrazoles have shown cytotoxic activity against certain cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-10-6-9-7-12(5-2)11-8(9)3/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCICPBCSPNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

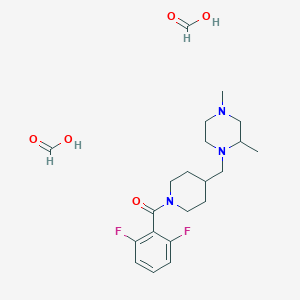
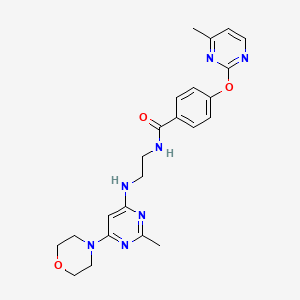
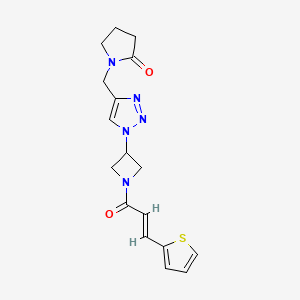
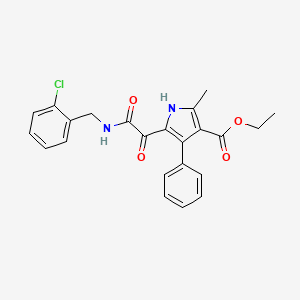

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)
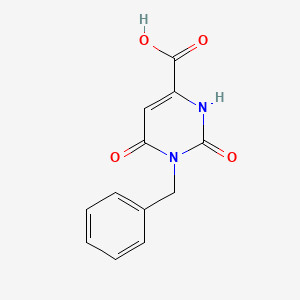

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)
![(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2964462.png)
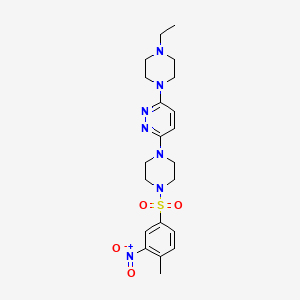
![3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964464.png)
![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)
